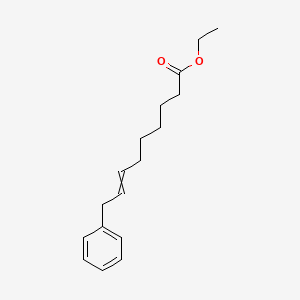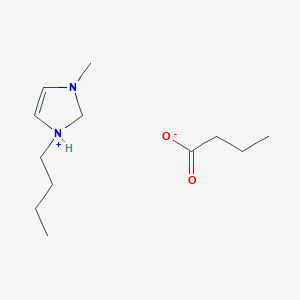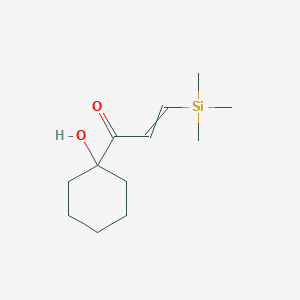
1-(1-Hydroxycyclohexyl)-3-(trimethylsilyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Hydroxycyclohexyl)-3-(trimethylsilyl)prop-2-en-1-one is an organic compound with a unique structure that combines a hydroxycyclohexyl group and a trimethylsilyl group attached to a prop-2-en-1-one backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Hydroxycyclohexyl)-3-(trimethylsilyl)prop-2-en-1-one typically involves the following steps:
Formation of the Hydroxycyclohexyl Group: This can be achieved through the reduction of cyclohexanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Introduction of the Trimethylsilyl Group: The hydroxy group can be protected by converting it into a trimethylsilyl ether using trimethylsilyl chloride (TMSCl) in the presence of a base like triethylamine (TEA).
Formation of the Prop-2-en-1-one Backbone: This can be achieved through a Wittig reaction or a similar olefination reaction, where an aldehyde or ketone is converted into an alkene.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing the same synthetic routes but optimized for efficiency, yield, and cost-effectiveness. Catalysts and automated systems may be employed to enhance the reaction rates and product purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(1-Hydroxycyclohexyl)-3-(trimethylsilyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The carbonyl group in the prop-2-en-1-one backbone can be reduced to an alcohol using reducing agents like NaBH4 or LiAlH4.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.
Substitution: Nucleophiles such as halides, alkoxides, or amines in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of 1-(1-Oxocyclohexyl)-3-(trimethylsilyl)prop-2-en-1-one.
Reduction: Formation of 1-(1-Hydroxycyclohexyl)-3-(trimethylsilyl)propan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(1-Hydroxycyclohexyl)-3-(trimethylsilyl)prop-2-en-1-one has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the development of novel materials with specific properties.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Mecanismo De Acción
The mechanism of action of 1-(1-Hydroxycyclohexyl)-3-(trimethylsilyl)prop-2-en-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The hydroxy and trimethylsilyl groups can influence the compound’s reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
1-(1-Hydroxycyclohexyl)-3-(trimethylsilyl)prop-2-en-1-ol: Similar structure but with an alcohol group instead of a ketone.
1-(1-Oxocyclohexyl)-3-(trimethylsilyl)prop-2-en-1-one: Similar structure but with a ketone group instead of a hydroxy group.
Uniqueness
1-(1-Hydroxycyclohexyl)-3-(trimethylsilyl)prop-2-en-1-one is unique due to the combination of a hydroxycyclohexyl group and a trimethylsilyl group, which imparts specific chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.
Propiedades
Número CAS |
651726-53-3 |
|---|---|
Fórmula molecular |
C12H22O2Si |
Peso molecular |
226.39 g/mol |
Nombre IUPAC |
1-(1-hydroxycyclohexyl)-3-trimethylsilylprop-2-en-1-one |
InChI |
InChI=1S/C12H22O2Si/c1-15(2,3)10-7-11(13)12(14)8-5-4-6-9-12/h7,10,14H,4-6,8-9H2,1-3H3 |
Clave InChI |
QNVVJFMZHBOFEI-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C=CC(=O)C1(CCCCC1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


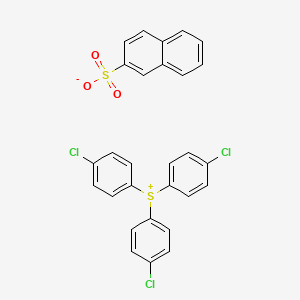
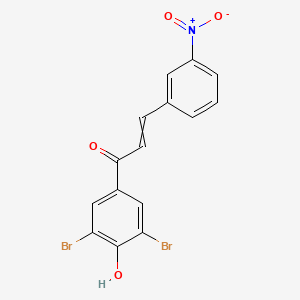
![N~3~-[(4-Phenoxyphenyl)methyl]-1H-1,2,4-triazole-3,5-diamine](/img/structure/B12536633.png)
![9-[4-(2,6-Diphenylpyridin-4-YL)phenyl]-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B12536636.png)
![2-[(2S)-2,3-dihydro-1H-indol-2-yl]-1H-benzimidazole](/img/structure/B12536648.png)
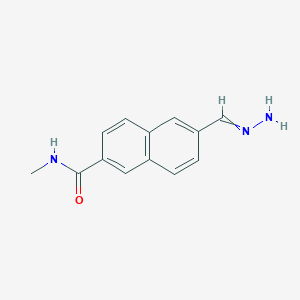
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-(3-furanyl)-](/img/structure/B12536657.png)
![3-[([3,4'-Bipyridin]-5-yl)amino]phenol](/img/structure/B12536671.png)
![2-Bromo-1-{4-[(4-tert-butylphenyl)methoxy]phenyl}ethan-1-one](/img/structure/B12536679.png)
![Ethanone, 1-[3-(phenylseleno)phenyl]-](/img/structure/B12536685.png)
![(2S)-2,4-Bis{bis[(pyridin-2-yl)methyl]amino}butanoic acid](/img/structure/B12536694.png)
